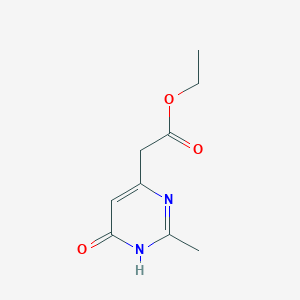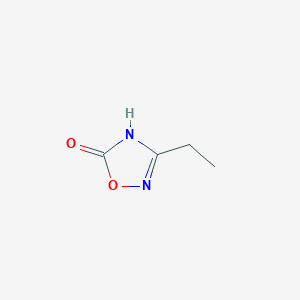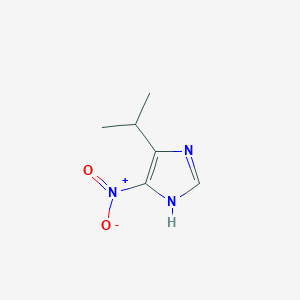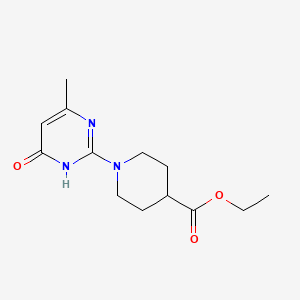
4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, or 4C6TQC, is an organic compound with a wide range of applications in scientific research. It is a trifluoromethylated quinoline derivative with a chloro substituent at the para position. 4C6TQC has been widely used in a variety of research fields, including organic synthesis, medicinal chemistry, drug discovery, and biological activity. Its unique properties make it an attractive compound for a number of applications.
Aplicaciones Científicas De Investigación
Subheading: Photovoltaic Properties and Applications in Photodiode Fabrication
The compound 4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile, similar to its derivatives, shows promising photovoltaic properties, as evidenced by studies on 4H-pyrano[3,2-c]quinoline derivatives. These compounds, when deposited by thermal evaporation techniques, demonstrate significant absorbance and energy band diagrams. Specifically, devices fabricated with these derivatives exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions. The presence of substitution groups like chlorophenyl has been shown to improve diode parameters, making these materials suitable for applications in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic and Electronic Applications
Subheading: Spectroscopic Characterization and Electronic Property Analysis
4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile and its related compounds have been subjected to extensive spectroscopic characterization and electronic property analysis. DFT and TD-DFT/PCM calculations reveal intricate details about the molecular structure, spectroscopic properties, and NLO (non-linear optical) properties of such compounds. These studies provide insight into the charge distributions, electron density, and stabilization energy, crucial for understanding the potential applications of these compounds in various fields, including biological and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Propiedades
IUPAC Name |
4-chloro-6-(trifluoromethyl)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFLPBZMCGHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethyl)quinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)


![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)



